(5-Methyl-2H-tetrazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Methyl-2H-tetrazol-2-yl)methanol is a chemical compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. This compound is characterized by a five-membered ring containing four nitrogen atoms and one carbon atom, with a hydroxymethyl group attached to the ring. Tetrazoles are of significant interest due to their applications in medicinal chemistry, material science, and as intermediates in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Methyl-2H-tetrazol-2-yl)methanol typically involves the reaction of 5-methyl-2H-tetrazole with formaldehyde under basic conditions. One common method is to dissolve 5-methyl-2H-tetrazole in a solvent such as methanol, followed by the addition of formaldehyde and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature until the reaction is complete .
Industrial Production Methods
Industrial production of tetrazole derivatives, including this compound, often employs eco-friendly approaches such as the use of water as a solvent, moderate reaction conditions, and non-toxic reagents. These methods aim to achieve high yields and purity while minimizing environmental impact .
Chemical Reactions Analysis
Types of Reactions
(5-Methyl-2H-tetrazol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-methyl-2H-tetrazole-2-carboxylic acid.
Reduction: Formation of 5-methyl-2H-tetrazole-2-ylmethanamine.
Substitution: Formation of various substituted tetrazole derivatives depending on the reagents used.
Scientific Research Applications
(5-Methyl-2H-tetrazol-2-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a bioisostere for carboxylic acids.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of (5-Methyl-2H-tetrazol-2-yl)methanol involves its interaction with various molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to specific enzymes and receptors. This interaction can inhibit or activate biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2H-tetrazole: Lacks the hydroxymethyl group but shares the tetrazole ring structure.
2H-Tetrazole-5-carboxylic acid: Contains a carboxylic acid group instead of a hydroxymethyl group.
5-Phenyltetrazole: Contains a phenyl group attached to the tetrazole ring
Uniqueness
(5-Methyl-2H-tetrazol-2-yl)methanol is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group allows for further chemical modifications and enhances the compound’s solubility and interaction with biological targets .
Properties
CAS No. |
86979-32-0 |
---|---|
Molecular Formula |
C3H6N4O |
Molecular Weight |
114.11 g/mol |
IUPAC Name |
(5-methyltetrazol-2-yl)methanol |
InChI |
InChI=1S/C3H6N4O/c1-3-4-6-7(2-8)5-3/h8H,2H2,1H3 |
InChI Key |
VLJMTJLJIMIDNJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.